Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate
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Description
Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate is a useful research compound. Its molecular formula is C21H21N7O7 and its molecular weight is 483.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate, commonly referred to as compound 88351-59-1, is a synthetic organic compound characterized by its complex azo structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N7O7, with a molar mass of approximately 483.43 g/mol. Its structure features an acetylamino group and a dinitrophenyl azo moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H21N7O7 |
Molar Mass | 483.434 g/mol |
CAS Number | 88351-59-1 |
EINECS | 289-406-9 |
Mechanisms of Biological Activity
Research indicates that compounds with azo structures often exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The biological activity of this compound is primarily attributed to:
- Azo Group Reactivity : Azo compounds can undergo reduction to form amines, which may interact with biological targets.
- Electrophilic Character : The presence of dinitrophenyl groups enhances the electrophilic nature of the compound, potentially leading to interactions with nucleophiles in biological systems.
- Hydrogen Bonding : The acetylamino group may facilitate hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.
Antimicrobial Activity
A study assessing the antimicrobial properties of various azo compounds found that similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
Antitumor Activity
In vitro studies on related azo compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis through oxidative stress pathways. Further research is warranted to evaluate the specific antitumor effects of this compound.
Case Studies
- Study on Azo Compounds : A series of azo compounds were evaluated for their cytotoxic effects on various cancer cell lines. Compounds with similar structures showed IC50 values in the micromolar range, indicating potential for further development.
- Toxicological Assessments : Toxicological studies on azo dyes have revealed concerns regarding mutagenicity and carcinogenicity; thus, evaluating the safety profile of this compound is crucial for its potential therapeutic use.
Properties
CAS No. |
88351-59-1 |
---|---|
Molecular Formula |
C21H21N7O7 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2-cyano-4,6-dinitrophenyl)diazenyl]-N-ethylanilino]propanoate |
InChI |
InChI=1S/C21H21N7O7/c1-4-26(8-7-20(30)35-3)15-5-6-17(18(10-15)23-13(2)29)24-25-21-14(12-22)9-16(27(31)32)11-19(21)28(33)34/h5-6,9-11H,4,7-8H2,1-3H3,(H,23,29) |
InChI Key |
BCEWNCRIZVBZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
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